molecular formula C10H6O4 B1229749 Ayapin CAS No. 494-56-4

Ayapin

Cat. No.: B1229749
CAS No.: 494-56-4
M. Wt: 190.15 g/mol
InChI Key: MLQTZXHZYMNZJE-UHFFFAOYSA-N
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Description

Ayapin, also known as 6,7-methylenedioxycoumarin, is a naturally occurring coumarin derivative. It is primarily isolated from the plant Eupatorium ayapana, which belongs to the Asteraceae family. This compound is known for its diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties .

Mechanism of Action

Target of Action

Ayapin, a naturally occurring coumarin found in many plants, has been reported to have potent haemostatic properties

Mode of Action

Given its haemostatic properties, it is plausible that this compound interacts with the blood coagulation system, potentially influencing the function of platelets or clotting factors to promote blood clotting .

Biochemical Pathways

This compound is a type of coumarin, a class of compounds that originate from the phenylpropanoid pathway in plants . This pathway is responsible for the production of a wide variety of secondary metabolites, including coumarins, which have diverse roles in plant defense against pathogens and other environmental stresses .

Pharmacokinetics

A high-performance thin-layer chromatographic method has been developed for the determination of this compound in the extract of ayapana triplinervis leaves , suggesting that it is possible to detect and quantify this compound in biological samples.

Result of Action

This compound has been shown to have potent haemostatic properties, meaning it can help stop bleeding by promoting the clotting of blood . This suggests that the molecular and cellular effects of this compound’s action may involve the activation of the blood coagulation cascade, leading to the formation of a blood clot.

Action Environment

The action of this compound, like many plant-derived compounds, may be influenced by various environmental factors. For example, the production of this compound in plants can be induced by infection with certain pathogens . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ayapin can be synthesized through various methods. One common approach involves the methylenation of 6,7-dihydroxycoumarin using methylene iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves the extraction from Eupatorium ayapana leaves. The leaves are dried and subjected to solvent extraction using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Ayapin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products:

Scientific Research Applications

Ayapin has a wide range of scientific research applications:

Comparison with Similar Compounds

Ayapin’s unique structure and diverse biological activities make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

[1,3]dioxolo[4,5-g]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-10-2-1-6-3-8-9(13-5-12-8)4-7(6)14-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQTZXHZYMNZJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C=CC(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197786
Record name 6H-1,3-Dioxolo(4,5-g)(1)benzopyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494-56-4
Record name Ayapin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6H-1,3-Dioxolo(4,5-g)(1)benzopyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AYAPIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y9JR4973B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ayapin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301806
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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